The compound is classified as an isoxazole derivative, specifically a brominated benzoisoxazole. It is recognized for its structural uniqueness and has been the focus of numerous studies aimed at exploring its chemical properties and biological activities. The synthesis and characterization of this compound are documented in various scientific literature, highlighting its relevance in organic synthesis and pharmacology.
The synthesis of 7-Bromobenzo[d]isoxazol-3(2H)-one can be achieved through several methods, including:
The technical aspects of these synthesis methods often involve optimizing reaction conditions such as temperature, solvent choice, and catalyst type to improve yield and purity. For instance, using solvents like dichloromethane or dimethylformamide under controlled temperatures can significantly influence the outcome of the reaction .
The molecular formula for 7-Bromobenzo[d]isoxazol-3(2H)-one is . The structure features a bromine atom attached to the benzene ring, along with an isoxazole moiety. Key structural data includes:
These details are essential for understanding the compound's reactivity and interactions with other molecules.
7-Bromobenzo[d]isoxazol-3(2H)-one participates in various chemical reactions:
Common reagents used in these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. The choice of reagent significantly affects the yield and nature of the products formed .
The mechanism of action for 7-Bromobenzo[d]isoxazol-3(2H)-one primarily involves its interaction with biological targets through various pathways. Studies suggest that its derivatives may act as inhibitors against specific enzymes or receptors involved in disease processes, particularly in cancer therapy .
Data from molecular docking studies indicate that these compounds can effectively bind to target proteins, leading to inhibition of their activity. This binding affinity is crucial for understanding how modifications to the structure can enhance therapeutic efficacy.
7-Bromobenzo[d]isoxazol-3(2H)-one typically appears as a crystalline solid with specific melting points that vary depending on purity levels.
The compound exhibits moderate solubility in organic solvents such as ethanol and dichloromethane but shows limited solubility in water due to its hydrophobic characteristics. Its stability under standard laboratory conditions makes it suitable for various applications in organic synthesis.
Relevant data includes:
The applications of 7-Bromobenzo[d]isoxazol-3(2H)-one extend across multiple scientific domains:
Research continues to explore its potential therapeutic applications, emphasizing the need for further studies to fully understand its biological impact .
The benzo[d]isoxazole scaffold, a fused bicyclic system incorporating oxygen and nitrogen at adjacent positions, has been a cornerstone of heterocyclic chemistry for over a century. Within this class, 7-Bromobenzo[d]isoxazol-3(2H)-one (CAS# 51294-59-8, Molecular Formula: C₇H₄BrNO₂, Molecular Weight: 214.016 g/mol) emerged as a strategically functionalized derivative during the late 20th century, coinciding with heightened interest in halogenated heterocycles [1]. The introduction of a bromine atom at the C7 position conferred distinct electronic and steric properties, altering the compound's reactivity and binding capabilities compared to its unsubstituted or differently substituted analogs. Early synthetic routes often relied on ortho-functionalization of pre-formed benzoisoxazolones or cyclization of appropriately substituted precursors, typically requiring harsh conditions and offering limited regiocontrol [4].
The compound's significance grew alongside advances in regioselective halogenation and transition metal catalysis. The bromine atom, serving as a versatile synthetic handle, enabled participation in cross-coupling reactions (e.g., Suzuki, Sonogashira) critical for generating structurally diverse libraries. This adaptability positioned 7-bromobenzo[d]isoxazol-3(2H)-one as a valuable multifunctional building block, bridging traditional heterocyclic synthesis and modern methodologies like C-H activation and late-stage functionalization (LSF) [4] [7]. Its role evolved from a simple synthetic target to a crucial molecular linchpin for constructing complex architectures, including spirocyclic systems and pharmacologically relevant polyheterocycles found in compounds targeting diseases like acute myeloid leukemia (AML) [6].
Table 1: Key Physicochemical Properties of 7-Bromobenzo[d]isoxazol-3(2H)-one [1] [5]
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₄BrNO₂ | Defines elemental composition and molecular weight (214.016 g/mol) |
CAS Number | 51294-59-8 | Unique identifier for chemical substances |
Calculated LogP (XLOGP3) | ~1.83 | Indicates moderate lipophilicity, influencing membrane permeability |
Topological Polar Surface Area (TPSA) | ~46.0 Ų | Suggests potential for moderate passive cellular permeability |
Hydrogen Bond Acceptors | 2 | Impacts solvation and target binding interactions |
Hydrogen Bond Donors | 1 (N-H of lactam) | Critical for forming specific hydrogen bonds with biological targets |
Rotatable Bonds | 0 | Contributes to molecular rigidity, potentially favoring target selectivity |
Aromatic Heavy Atoms | 9 | Underlies planarity and potential for π-π stacking interactions |
The benzo[d]isoxazole pharmacophore, particularly its brominated derivatives like 7-Bromobenzo[d]isoxazol-3(2H)-one, occupies a privileged space in medicinal chemistry. Isoxazole-containing compounds are integral to approximately 60% of approved nitrogen-containing drugs and numerous oxygen heterocycle-based therapeutics [7]. The 7-bromo derivative contributes significantly to this landscape by serving dual roles:
The scaffold's presence in compounds undergoing preclinical and clinical evaluation underscores its translational potential. It features in molecules designed to inhibit kinases (e.g., FLT3 for AML), modulate neurotransmitter receptors, disrupt protein-protein interactions, and act as enzyme inhibitors (e.g., carbonic anhydrase, 5-lipoxygenase-activating protein - FLAP) [6] [8]. Computational modeling consistently predicts favorable drug-likeness parameters for derivatives based on this core, including predicted gastrointestinal absorption and potential blood-brain barrier (BBB) penetration in some analogs, making it relevant for CNS targets [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1